molecular formula C21H29NO2 B1668111 Butorphanol CAS No. 42408-82-2

Butorphanol

Cat. No. B1668111
CAS RN: 42408-82-2
M. Wt: 327.5 g/mol
InChI Key: IFKLAQQSCNILHL-QHAWAJNXSA-N
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Description

Butorphanol is a synthetically derived opioid agonist-antagonist analgesic of the phenanthrene series . It’s used to treat moderate to severe pain . It’s available as the tartrate salt in injectable, tablet, and intranasal spray formulations . The dose is expressed as the tartrate salt .


Molecular Structure Analysis

Butorphanol tartrate has a molecular formula of C21H29NO2 ∙ C4H6O6, which corresponds to a molecular weight of 477.56 . It is a white crystalline substance . The n-octanol/aqueous buffer partition coefficient of butorphanol is 180:1 at pH 7.5 .


Chemical Reactions Analysis

Butorphanol is believed to interact with an opiate receptor site in the CNS (probably in or associated with the limbic system) . The exact chemical reactions are not fully understood, but it’s thought to involve competitive inhibition at the opiate receptor .


Physical And Chemical Properties Analysis

Butorphanol tartrate is a white crystalline substance . The dose is expressed as the tartrate salt . One milligram of the salt is equivalent to 0.68 mg of the free base . The n-octanol/aqueous buffer partition coefficient of butorphanol is 180:1 at pH 7.5 .

Scientific Research Applications

Pharmacologic Action and Postoperative Analgesia

Butorphanol is recognized for its effective analgesic properties, being 5 to 8 times as potent as morphine. It primarily acts as an agonist at κ- and σ-receptors. Its major application is in moderate to severe postoperative pain management, offering sedation profiles with minimal euphoria or discomfort (Hang Bin, 2008).

Antipruritic Effects in Primates

Studies have shown that butorphanol can mitigate intrathecal morphine-induced itch in primates, without reducing morphine analgesia. This highlights its role as an effective antipruritic, functioning through both μ-opioid receptor (MOR) antagonism and κ-opioid receptor (KOR) agonism [(Heeseung Lee et al., 2007)](https://consensus.app/papers/effects-butorphanol-morphineinduced-itch-analgesia-lee/7592b1b3d5a05351afa4ff1ef26903e6/?utm_source=chatgpt).

Veterinary Applications

In veterinary medicine, butorphanol is commonly used as an analgesic for horses. It's notable for its pharmacokinetics and pharmacodynamics following intravenous administration, which are essential for understanding its efficacy and safety in performance horses (H. Knych et al., 2013).

Cardioprotective Effects

Butorphanol has demonstrated cardioprotective effects against myocardial ischemia-reperfusion injury in rats, suggesting its potential application in cardiac therapeutic strategies. This involves κ-opioid receptor activation and ATP-sensitive potassium channel involvement (Yun Wu et al., 2014).

Ovarian Cancer Research

In oncology, butorphanol has shown promising results in inhibiting the malignant biological behaviors of ovarian cancer cells. It appears to down-regulate TMEFF1 expression, highlighting its potential as a treatment compound for ovarian cancer (Baosheng Wang et al., 2020).

Proteomic Analysis in Butorphanol Dependence

Butorphanol's impact on brain protein phosphorylation has been studied to understand its dependency mechanisms. Proteomic analysis indicates significant changes in protein phosphorylation patterns in butorphanol-dependent rats, providing insights into the molecular mechanisms of opioid dependence (Seong-Youl Kim et al., 2004).

Impact on Osteosarcoma Cells

Research has also explored butorphanol's effects on osteosarcoma cell proliferation and migration. It appears to promote the expression of piRNA hsa_piR_006613, which downregulates FN1 protein expression, suggesting its therapeutic potential in osteosarcoma treatment (P. Cui et al., 2022).

Neural Protection in Hypoxia Conditions

Butorphanol has been studied for its protective effects on neural injury in hypoxia conditions. It appears to mitigate inflammation and apoptosis in an oxygen glucose deprivation/reoxygenation model using PC12 cells, potentially through the inhibition of mitochondrial apoptosis (Zijing Yang et al., 2020).

Safety And Hazards

Butorphanol exposes patients to the risks of opioid addiction, abuse, and misuse, which can lead to overdose and death . Serious, life-threatening, or fatal respiratory depression may occur with use of Butorphanol Tartrate Injection . Concomitant use of opioids with benzodiazepines or other central nervous system (CNS) depressants, including alcohol, may result in profound sedation, respiratory depression, coma, and death .

properties

IUPAC Name

(1S,9R,10S)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19)14-15-4-3-5-15/h6-7,13,15,19,23-24H,1-5,8-12,14H2/t19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKLAQQSCNILHL-QHAWAJNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CCN3CC5CCC5)C=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022714
Record name Butorphanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butorphanol

CAS RN

42408-82-2
Record name Butorphanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42408-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butorphanol [USAN:INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butorphanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butorphanol
Source European Chemicals Agency (ECHA)
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Record name BUTORPHANOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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